N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and potential biological activities
Uniqueness
N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6/c22-16-7-5-14(6-8-16)13-24-21-25-18-4-2-1-3-17(18)20-26-19(27-28(20)21)15-9-11-23-12-10-15/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODBFPCPSYGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CC=C(C=C4)F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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